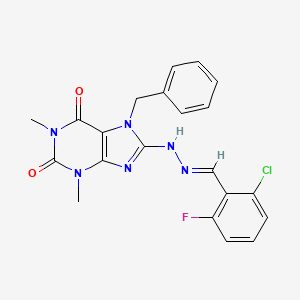

(E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

The compound (E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative featuring a benzyl group at the N7 position and a substituted benzylidene hydrazinyl moiety at the C8 position. The hydrazine linker adopts an E-configuration, which imposes distinct stereoelectronic and spatial properties critical for molecular interactions.

Properties

IUPAC Name |

7-benzyl-8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-13-7-4-3-5-8-13)20(25-18)26-24-11-14-15(22)9-6-10-16(14)23/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXNBGIESVJLDH-BHGWPJFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC=C3Cl)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione belongs to a class of purine derivatives known for their diverse biological activities. This article examines the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of purine derivatives often involves modifications to the purine skeleton to enhance biological activity. For instance, the introduction of hydrazinyl and benzylidene groups has been shown to influence the compound's interaction with biological targets. The structural formula can be depicted as follows:

Anticancer Properties

Research indicates that purine derivatives exhibit significant anticancer activities. A study highlighted that similar compounds demonstrated potent inhibition against various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. Specifically, compounds with a purine scaffold have been recognized for their ability to inhibit key enzymes involved in cancer progression, including ribonucleases like Caf1 and PARN .

Anti-inflammatory Effects

Purine derivatives have also been explored for their anti-inflammatory properties. The presence of specific substituents on the purine ring can enhance their efficacy as nonsteroidal anti-inflammatory agents (NSAIDs). For instance, some studies reported that 1,8-disubstituted purines exhibited analgesic and anti-inflammatory activities through adenosine receptor antagonism .

Antimicrobial Activity

The antimicrobial potential of purine derivatives has been documented extensively. Certain analogues have shown effectiveness against bacterial strains by disrupting nucleic acid synthesis. The structural modifications in compounds similar to this compound could potentially enhance this activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of purine derivatives:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

This suggests its potential use in developing new antimicrobial agents.

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Animal studies demonstrated a reduction in oxidative stress markers and improved cognitive function in treated subjects compared to controls .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with (E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations .

Case Study 2: Antimicrobial Testing

A series of in vitro tests were conducted to evaluate the antimicrobial efficacy against common pathogens. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and two closely related analogs:

Structural and Electronic Analysis

- In contrast, the allyl group in the analog from may confer greater conformational flexibility but reduced steric hindrance .

- C8 Modifications :

The hydrazinyl-benzylidene group in the target compound and ’s analog enables hydrogen bonding and π-π stacking, unlike the simpler chloro substituent in Compound 8. The 2-chloro-6-fluoro substitution in the target compound creates a polarized aromatic ring, enhancing electron-deficient character compared to the 4-fluoro analog . - Halogen Positioning: The 2-chloro-6-fluoro arrangement may induce steric and electronic effects distinct from the para-fluoro substitution in ’s compound. Ortho-chloro groups are known to influence torsional angles and intermolecular interactions in crystallographic studies .

Research Findings and Implications

Physicochemical Properties

- Solubility : The hydrazinyl linker may enhance aqueous solubility relative to the chloro-substituted analog, though this depends on crystallinity and hydration states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.